Taprizosin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

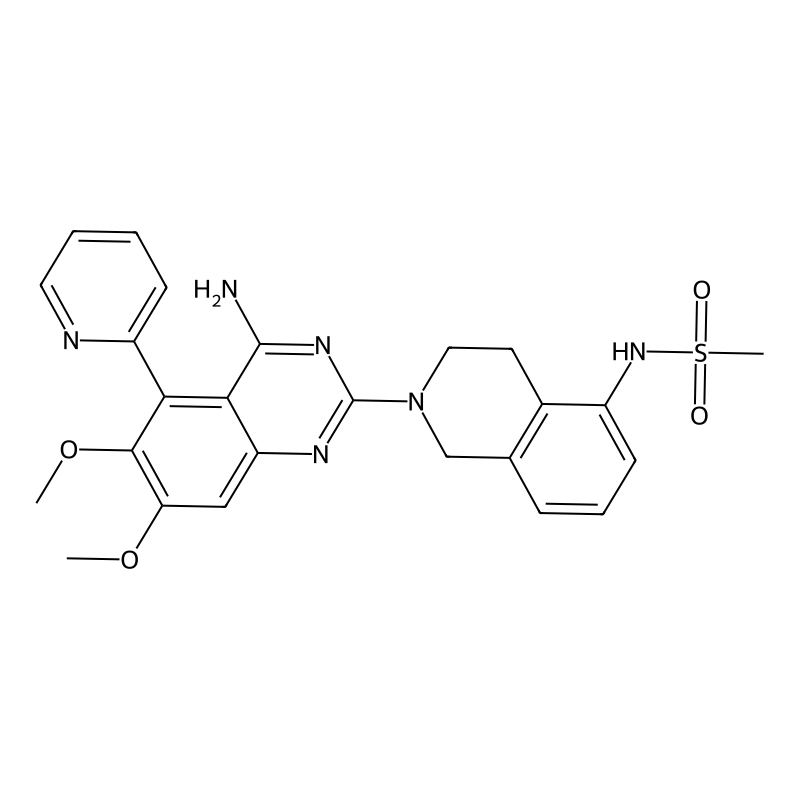

Taprizosin is a synthetic compound classified as an alpha-1 adrenergic receptor antagonist. Its chemical structure is characterized by the presence of a tetrahydroisoquinoline moiety and a quinazoline derivative, which contribute to its pharmacological properties. The systematic name for taprizosin is N-{2-[4-amino-6,7-dimethoxy-5-(pyridin-2-yl)quinazolin-2-yl]-1,2,3,4-tetrahydroisoquinolin-5-yl}methanesulfonamide . This compound is primarily utilized in the treatment of conditions related to hypertension and benign prostatic hyperplasia.

The chemical behavior of taprizosin involves various reactions typical of sulfonamides and heterocyclic compounds. Key reactions include:

- Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by amines or alcohols, leading to the formation of new derivatives.

- Hydrolysis: Under acidic or basic conditions, taprizosin can hydrolyze, affecting its stability and efficacy.

- Oxidation: The methoxy groups in the quinazoline ring can be oxidized under certain conditions, potentially altering the compound's pharmacological profile .

Taprizosin exhibits significant biological activity as an antagonist of alpha-1 adrenergic receptors. This action leads to vasodilation and a subsequent decrease in blood pressure. Additionally, it has been shown to relax smooth muscle in the prostate and bladder neck, making it beneficial for patients with benign prostatic hyperplasia. The compound's pharmacodynamics involve:

- Competitive Inhibition: Taprizosin competes with endogenous catecholamines for binding to alpha-1 adrenergic receptors.

- Vasodilatory Effects: By blocking these receptors, it causes relaxation of vascular smooth muscle, reducing peripheral vascular resistance .

The synthesis of taprizosin typically involves multi-step organic reactions. A common method includes:

- Formation of the Quinazoline Ring: Starting from 4-amino derivatives, a series of condensation reactions are performed to construct the quinazoline framework.

- Tetrahydroisoquinoline Synthesis: This component is synthesized through cyclization reactions involving appropriate precursors.

- Coupling Reaction: The final step involves coupling the synthesized quinazoline and tetrahydroisoquinoline moieties using methods such as amide bond formation .

Taprizosin is primarily utilized in clinical settings for:

- Hypertension Management: As an antihypertensive agent, it helps lower blood pressure by relaxing blood vessels.

- Benign Prostatic Hyperplasia Treatment: It alleviates urinary symptoms associated with prostate enlargement by relaxing smooth muscle in the bladder and prostate .

Studies on taprizosin have highlighted its interactions with various biological systems:

- Drug Interactions: Co-administration with other antihypertensives may potentiate hypotensive effects.

- Receptor Binding Studies: Research indicates that taprizosin has a higher affinity for alpha-1 adrenergic receptors compared to other similar compounds, which may enhance its therapeutic efficacy while minimizing side effects .

Several compounds share structural or functional similarities with taprizosin. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Terazosin | Similar receptor target | Longer half-life; used mainly for hypertension |

| Doxazosin | Similar mechanism | More potent; often prescribed for both hypertension and urinary symptoms |

| Alfuzosin | Structural similarity | Selective action on the bladder neck; less cardiovascular impact |

Taprizosin's uniqueness lies in its specific receptor binding profile and its dual action on both vascular smooth muscle and prostate tissue, making it particularly effective for patients with coexisting hypertension and benign prostatic hyperplasia .

The retrosynthetic analysis of Taprizosin reveals a complex molecular architecture that can be strategically deconstructed into three major synthetic components [1] [2]. The compound possesses a molecular formula of C25H26N6O4S with a molecular weight of 506.58 g/mol, featuring a quinazoline core substituted with a pyridine ring, methoxy groups, and connected to a tetrahydroisoquinoline moiety bearing a methanesulfonamide functionality [3] [4].

The strategic disconnection approach identifies the quinazoline ring system as the central scaffold, which serves as the foundation for subsequent elaboration [5] [6]. This heterocyclic core can be traced back to readily available anthranilic acid derivatives, while the tetrahydroisoquinoline component can be derived from simple phenylethylamine precursors [7] [8]. The methanesulfonamide group represents a late-stage functional group installation that can be introduced through sulfonylation reactions [9] [10].

Strategic Bond Disconnections

The retrosynthetic planning prioritizes disconnections that maximize convergency while minimizing the number of synthetic steps [5] [11]. The primary disconnection targets the bond between the quinazoline nitrogen and the tetrahydroisoquinoline carbon, allowing for independent synthesis of both major fragments. Secondary disconnections focus on the construction of the quinazoline core through cyclization reactions and the formation of the tetrahydroisoquinoline ring system via established heterocyclic chemistry protocols [12] [13].

Key Synthetic Routes

Traditional Synthetic Pathways

The classical approach to quinazoline synthesis employs the Niementowski method, which involves the cyclization of anthranilic acid derivatives with amides or formamide under elevated temperatures [11] [14]. This methodology provides reliable access to the core quinazoline scaffold through thermal cyclization at temperatures ranging from 125-140°C [15] [16]. The process typically requires 3-5 hours of heating and can be performed without solvents, making it economically viable for large-scale synthesis [14] [17].

Novel and Alternative Synthetic Approaches

Modern synthetic approaches have embraced metal-catalyzed methodologies for enhanced efficiency and selectivity [21] [12]. Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings, enable the construction of complex quinazoline derivatives with high functional group tolerance [6] [18]. These methods allow for the direct introduction of aryl and heteroaryl substituents onto the quinazoline core under mild conditions [21] [22].

Copper-catalyzed reactions have emerged as cost-effective alternatives for quinazoline synthesis [23] [24]. The copper-promoted cyclization of appropriately substituted anilines with aldehydes and ammonium sources provides efficient access to 2-substituted quinazolines under metal-free conditions [25] [24]. This approach demonstrates excellent atom economy and environmental compatibility while maintaining synthetic efficiency [24] [26].

Green Chemistry Applications in Synthesis

Environmental considerations have driven the development of sustainable synthetic methodologies for quinazoline construction [23] [27]. Solvent-free synthesis protocols eliminate the need for hazardous organic solvents while maintaining or improving reaction yields [24] [28]. These approaches utilize solid-state grinding, mechanochemistry, or neat reaction conditions to achieve efficient transformations [27] [29].

Aqueous-based synthetic protocols represent another significant advancement in green quinazoline synthesis [30] [24]. Water-mediated reactions not only reduce environmental impact but often provide enhanced reaction rates and selectivity due to hydrophobic effects [30] [26]. The development of water-compatible catalysts and reaction conditions has enabled complex multi-component reactions to proceed efficiently in aqueous media [24] [25].

Microwave-Assisted Synthetic Methods

Microwave irradiation has revolutionized quinazoline synthesis by dramatically reducing reaction times and improving yields [16] [31]. Microwave-assisted synthesis protocols typically achieve completion within 3-20 minutes compared to several hours required for conventional heating [16] [14]. The enhanced reaction rates result from efficient dielectric heating that provides uniform temperature distribution and reduced thermal gradients [31] [32].

The application of microwave technology to quinazoline synthesis demonstrates significant advantages in terms of energy efficiency and process intensification [16] [17]. Domestic microwave ovens operating at 300 W have been successfully employed for gram-scale synthesis, providing accessible technology for laboratory-scale preparation [16] [33]. The improved yields, typically 10-25% higher than conventional methods, combined with reduced reaction times make microwave-assisted synthesis particularly attractive for pharmaceutical applications [31] [14].

Chemical Intermediates and Key Precursors

Synthesis of Quinazoline Core Structure

The quinazoline core synthesis requires careful control of reaction conditions to achieve optimal yields and purity [11] [13]. The primary synthetic route involves the cyclization of 2-aminobenzamide derivatives or the condensation of anthranilic acid with formamide [11] [14]. The reaction proceeds through an initial nucleophilic attack of the amino group on the carbonyl carbon, followed by elimination of water to form the quinazoline ring [13] [11].

Alternative approaches utilize 2-aminobenzonitrile as starting material, which undergoes cyclization with amidines or guanidines under basic conditions [34] [19]. This methodology provides direct access to 2-substituted quinazolines and has been successfully scaled to multi-kilogram quantities [19] [35]. The reaction conditions typically require temperatures of 80-120°C and reaction times of 2-6 hours depending on the specific substrate and catalyst system employed [34] [24].

Preparation of Piperazinyl Substituents

Piperazine ring construction employs several established methodologies, with the most common approach involving the cyclization of ethylenediamine derivatives [36] [37]. The synthesis typically proceeds through N-alkylation reactions using appropriate alkyl halides or through reductive amination with aldehydes and ketones [37] [38]. These reactions require careful control of stoichiometry and reaction conditions to minimize side product formation [37] [39].

Alternative synthetic routes utilize masamune condensation reactions to construct substituted piperazine rings directly from amino acid precursors [37] [40]. This approach provides access to enantiomerically pure piperazines when employing chiral starting materials, though some degree of racemization may occur during the cyclization process [37] [41]. The methodology has been successfully applied to the synthesis of 3-phenyl substituted piperazines, although these products are prone to racemization under the reaction conditions [37] [40].

Tetrahydroisoquinoline Component Synthesis

Tetrahydroisoquinoline synthesis relies primarily on the Pictet-Spengler reaction, which involves the acid-catalyzed cyclization of phenylethylamine derivatives with aldehydes [42] [7]. This classical methodology provides excellent yields when performed under acidic conditions, typically using hydrochloric acid or trifluoroacetic acid as catalysts [8] [43]. The reaction proceeds through initial imine formation followed by intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring system [7] [44].

Modern synthetic approaches have expanded the scope of tetrahydroisoquinoline synthesis through the development of catalytic asymmetric variants [7] [43]. Chiral phosphoric acid catalysts enable enantioselective Pictet-Spengler reactions with high stereochemical control [7] [8]. Additionally, flow chemistry techniques have been applied to tetrahydroisoquinoline synthesis, providing enhanced safety and scalability for industrial applications [8] [45].

Purification Methodologies

Chromatographic Purification Techniques

Column chromatography represents the primary purification method for Taprizosin intermediates and final products [15] [46]. Silica gel chromatography using gradient elution systems provides effective separation of structural analogs and byproducts [15] [20]. The typical mobile phase compositions employ chloroform-methanol gradients ranging from 99:1 to 95:5, depending on the polarity of the target compound and impurities [15] [47].

High-performance liquid chromatography serves both analytical and preparative functions in Taprizosin purification [46] [20]. Preparative HPLC systems enable the isolation of pure compounds from complex reaction mixtures, particularly for late-stage intermediates where structural similarity to byproducts complicates separation [48] [46]. The method selection depends on the specific impurity profile and the required purity levels for subsequent synthetic steps [20] [49].

Crystallization and Recrystallization Methods

Crystallization techniques provide cost-effective purification at industrial scales while simultaneously improving product purity and physical properties [50] [51]. Solvent selection represents the critical parameter in developing effective crystallization protocols, with screening studies typically evaluating alcohols, ketones, esters, and their binary mixtures [50] [49]. The crystallization conditions must be optimized to control particle size distribution, polymorphic form, and residual solvent content [50] [51].

Antisolvent crystallization methods offer enhanced control over nucleation and growth processes [50] [49]. The gradual addition of non-solvents such as water or alkanes to concentrated solutions enables controlled precipitation with improved purity profiles [50] [52]. Temperature cycling and seeding techniques further enhance crystallization efficiency and reproducibility, particularly important for maintaining consistent product quality across multiple batches [51] [49].

Impurity Profiling and Control Strategies

Comprehensive impurity control requires understanding the formation pathways and implementing appropriate monitoring strategies [53] [54]. Process-related impurities typically arise from incomplete reactions, side reactions, or degradation processes during synthesis and storage [53] [55]. The identification and quantification of these impurities guide the development of effective control strategies and specification setting [54] [56].

Analytical methods for impurity detection employ liquid chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy to achieve comprehensive structural characterization [53] [57]. The implementation of real-time monitoring using process analytical technology enables immediate detection of impurity formation and allows for corrective actions during synthesis [58] [59]. Regulatory guidelines, particularly ICH Q3A and Q3B, provide frameworks for impurity qualification and control that must be incorporated into the overall purification strategy [53] [55].

Scale-Up Chemistry and Process Development

Reaction Optimization and Parameter Control

The scale-up of Taprizosin synthesis requires systematic optimization of reaction parameters to maintain product quality and yield across different scales [58] [60]. Critical process parameters include temperature control, mixing efficiency, and residence time distribution, all of which can significantly impact reaction outcomes when transitioning from laboratory to production scales [58] [61]. Heat transfer limitations at larger scales necessitate careful reactor design and temperature control strategies to prevent hot spots and ensure uniform reaction conditions [62] [35].

Mass transfer considerations become increasingly important at production scales, particularly for heterogeneous reactions involving solid catalysts or multi-phase systems [58] [63]. The scale-up methodology employs dimensionless analysis and similarity principles to maintain equivalent mixing conditions across different reactor sizes [60] [59]. Statistical process control and design of experiments approaches enable systematic optimization while minimizing the number of experimental runs required [58] [64].

Yield Improvement Strategies

Yield optimization strategies focus on understanding and controlling the factors that limit conversion and selectivity [65] [64]. Kinetic modeling provides insights into reaction pathways and enables the identification of optimal reaction conditions that maximize product formation while minimizing byproduct generation [64] [66]. The implementation of continuous processing techniques can enhance yields through improved heat and mass transfer, reduced residence time distribution, and better process control [62] [67].

Process intensification approaches, including microreactor technology and flow chemistry, offer significant advantages for yield improvement [62] [68]. These technologies provide enhanced mixing, precise temperature control, and reduced diffusion limitations that can lead to substantial yield improvements compared to traditional batch processes [67] [68]. The integration of real-time analytics and automated control systems enables dynamic optimization of reaction conditions to maintain optimal yields throughout the production campaign [65] [69].